molecular formula C13H19NO6 B14182329 1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene CAS No. 923030-77-7

1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene

Cat. No.: B14182329
CAS No.: 923030-77-7
M. Wt: 285.29 g/mol
InChI Key: LDKZZQFVXHOBIA-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene is an organic compound with a complex structure that includes both ether and nitro functional groups

Preparation Methods

The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxy-4-nitrobenzene with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ether groups may also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

1-(2,2-Diethoxyethoxy)-2-methoxy-4-nitrobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

923030-77-7

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C13H19NO6/c1-4-18-13(19-5-2)9-20-11-7-6-10(14(15)16)8-12(11)17-3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

LDKZZQFVXHOBIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)OCC

Origin of Product

United States

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